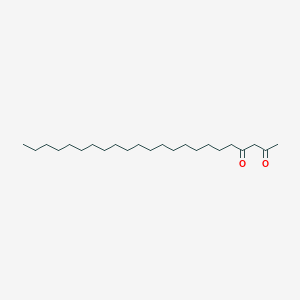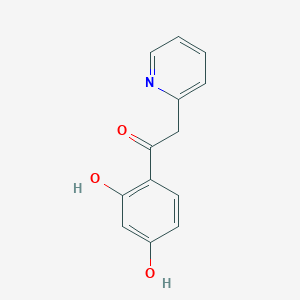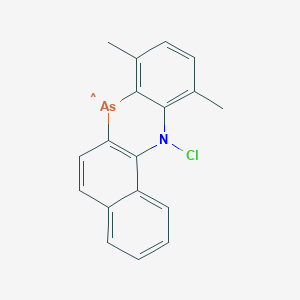![molecular formula C6H9FN2OS B14490768 {[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride CAS No. 65303-77-7](/img/structure/B14490768.png)
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a cyanopropyl group, a sulfanyl group, and a carbamyl fluoride moiety. This compound has garnered interest due to its potential reactivity and utility in synthetic chemistry.
Vorbereitungsmethoden
The synthesis of {[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride typically involves multiple steps, starting with the preparation of the cyanopropyl precursor. The cyanopropyl group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source. The sulfanyl group is then added via a thiolation reaction, often using a thiol reagent under basic conditions. Finally, the carbamyl fluoride moiety is introduced through a reaction with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), under controlled conditions to ensure the formation of the desired product.
Analyse Chemischer Reaktionen
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions are common, where the fluoride group can be replaced by other nucleophiles like amines or alcohols, forming new derivatives.
Hydrolysis: The carbamyl fluoride moiety can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of carbamic acid derivatives.
Wissenschaftliche Forschungsanwendungen
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in enzyme inhibition assays.
Industry: Utilized in the production of specialty chemicals and materials, owing to its unique functional groups.
Wirkmechanismus
The mechanism of action of {[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride involves its interaction with molecular targets through its reactive functional groups. The cyanopropyl group can participate in nucleophilic or electrophilic reactions, while the sulfanyl group can form strong bonds with metal ions or other electrophiles. The carbamyl fluoride moiety is particularly reactive, capable of forming covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity.
Vergleich Mit ähnlichen Verbindungen
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride can be compared with similar compounds such as:
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl chloride: Similar structure but with a chloride instead of a fluoride, leading to different reactivity and applications.
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl bromide: Bromide variant with distinct reactivity patterns.
{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl iodide: Iodide version, often more reactive due to the larger atomic radius of iodine.
Eigenschaften
CAS-Nummer |
65303-77-7 |
|---|---|
Molekularformel |
C6H9FN2OS |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
N-(2-cyanopropan-2-ylsulfanylmethyl)carbamoyl fluoride |
InChI |
InChI=1S/C6H9FN2OS/c1-6(2,3-8)11-4-9-5(7)10/h4H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
BUKGVGSGQCLCJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)SCNC(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


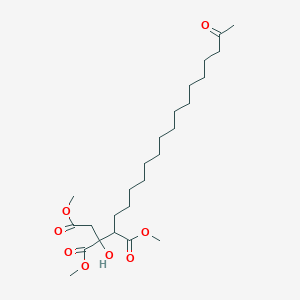
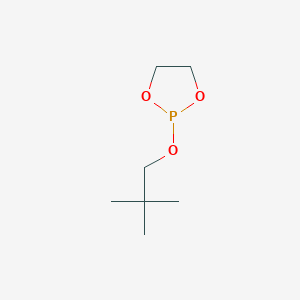
![2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene](/img/structure/B14490706.png)

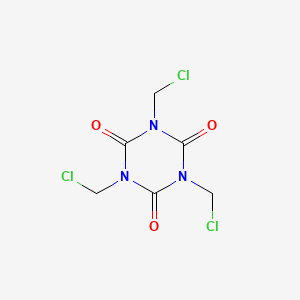

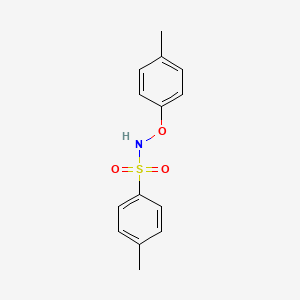

![Propanedinitrile, [(4-iodophenyl)methylene]-](/img/structure/B14490727.png)

